molecular formula C19H18N2O2S B2616044 2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034546-46-6

2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2616044
CAS No.: 2034546-46-6
M. Wt: 338.43
InChI Key: SCRKUKLLJAENDW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a 2-methoxyphenyl group attached to the acetamide backbone and a pyridine ring substituted with a thiophen-2-yl moiety at the 2-position. Thiophene derivatives are known for their electron-rich aromatic systems, which enhance binding interactions in biological targets, while pyridine rings contribute to solubility and metabolic stability . The methoxyphenyl group may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-17-6-3-2-5-15(17)12-19(22)21-13-14-8-9-20-16(11-14)18-7-4-10-24-18/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRKUKLLJAENDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the methoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring using methanol and a suitable catalyst.

    Synthesis of the thiophenyl-pyridinyl intermediate: This step involves the coupling of thiophene and pyridine rings through a series of reactions, such as halogenation and nucleophilic substitution.

    Coupling of intermediates: The final step involves the coupling of the methoxyphenyl and thiophenyl-pyridinyl intermediates through an acetamide linkage. This is typically achieved using acetic anhydride and a base such as pyridine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or thiophenyl-pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous acetamides in the literature share key features such as aromatic substituents (e.g., thiophene, pyridine, or chlorophenyl groups) and variations in the acetamide backbone. Notable examples include:

Compound Name Key Substituents Biological/Physicochemical Relevance Reference ID
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophen-2-yl, 4-bromophenyl Structural similarity to benzylpenicillin
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Antibiotic potential; hydrogen-bonding motifs
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide Methoxyphenyl, pyridin-3-yl thiazole Enhanced solubility and binding affinity
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Styrylpyridine, chlorophenyl High yield (85%); photophysical applications

The target compound combines a methoxyphenyl group with a thiophene-pyridine hybrid system , distinguishing it from simpler analogs. The pyridine-thiophene combination may enhance π-π stacking interactions in biological systems compared to purely phenyl-substituted acetamides .

Physicochemical Properties

Key properties of comparable compounds include:

Compound Name Melting Point (K) Yield (%) Hydrogen Bonding Reference ID
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 489–491 Not reported N–H⋯N chains (1-D stability)
N-(4-Chlorophenyl)-2-...acetamide Not reported 85 Not described
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Not reported Not reported C–H⋯π interactions

The methoxyphenyl group in the target compound may lower its melting point compared to chlorophenyl analogs due to reduced polarity. Hydrogen bonding involving the acetamide N–H group (common in analogs ) is expected to influence crystallinity.

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